N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-4-(propan-2-yloxy)benzamide
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Overview
Description
N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-4-(propan-2-yloxy)benzamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a pyrazole ring substituted with a thiophene group and a benzamide moiety. This compound is of interest due to its potential pharmacological properties and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-4-(propan-2-yloxy)benzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Thiophene Group: The thiophene group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated pyrazole.
Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting the appropriate benzoyl chloride with an amine derivative of the pyrazole-thiophene intermediate.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, high-throughput screening for reaction conditions, and employing catalysts to improve yield and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, to form sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group of the benzamide moiety, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzamide moiety, where the propan-2-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-4-(propan-2-yloxy)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets:
Cyclooxygenase-2 (COX-2) Inhibition: The compound inhibits the activity of COX-2, an enzyme involved in inflammation, thereby reducing inflammatory responses.
Apoptosis Induction: It induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell cycle progression.
Comparison with Similar Compounds
Thiopropamine: A stimulant drug with a thiophene ring, similar in structure but with different pharmacological effects.
N,N-diphenyl-4-(5-(pyridin-4-ylethynyl)thiophen-2-yl)aniline: Another thiophene-containing compound with distinct chemical properties.
Uniqueness: N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-4-(propan-2-yloxy)benzamide is unique due to its specific combination of a pyrazole ring, thiophene group, and benzamide moiety, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-13(2)24-16-8-6-14(7-9-16)19(23)20-12-15-11-17(21-22(15)3)18-5-4-10-25-18/h4-11,13H,12H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJAFSKVYCSRAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC2=CC(=NN2C)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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